Cas no 85926-99-4 (2,3-dihydro-1H-indol-4-ol)

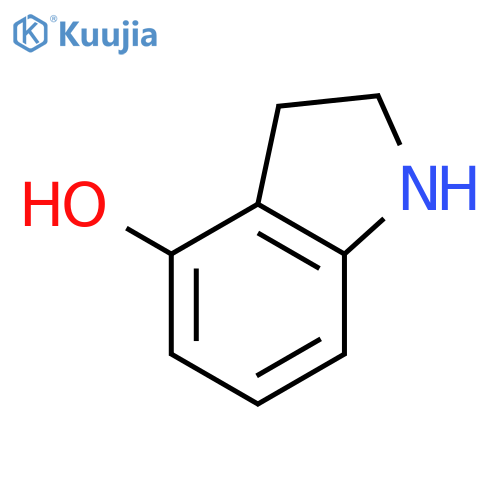

2,3-dihydro-1H-indol-4-ol structure

商品名:2,3-dihydro-1H-indol-4-ol

2,3-dihydro-1H-indol-4-ol 化学的及び物理的性質

名前と識別子

-

- Indolin-4-ol

- 1H-INDOL-4-OL,2,3-DIHYDRO-,

- 2,3-dihydro-1H-indol-4-ol

- indoline-4-ol

- 4-hydroxyindolin

- 4-HYDROXYINDOLINE

- AC-27808

- Q-102605

- SCHEMBL93672

- EINECS 288-871-5

- MFCD09056797

- EN300-140092

- F8881-4591

- 85926-99-4

- AMY5067

- AKOS006332494

- p-Hydroxy-indoline

- CHEMBL2220512

- DTXSID50235249

- OWWAUBQOFLVUMS-UHFFFAOYSA-N

- MB07004

- NS00039103

- 2,3-Dihydro-1H-indol-4-ol;Einecs 288-871-5;4-Hydroxyindoline

- DB-101151

-

- MDL: MFCD09056797

- インチ: InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2

- InChIKey: OWWAUBQOFLVUMS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(CCN2)C(=C1)O

計算された属性

- せいみつぶんしりょう: 135.06800

- どういたいしつりょう: 135.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.196

- ゆうかいてん: 139-140 ºC

- ふってん: 281 ºC

- フラッシュポイント: 160 ºC

- PSA: 32.26000

- LogP: 1.49820

2,3-dihydro-1H-indol-4-ol セキュリティ情報

2,3-dihydro-1H-indol-4-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-dihydro-1H-indol-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207093-250mg |

2,3-Dihydro-1H-indol-4-ol |

85926-99-4 | 97% | 250mg |

¥1090.00 | 2024-07-28 | |

| Enamine | EN300-140092-0.05g |

2,3-dihydro-1H-indol-4-ol |

85926-99-4 | 95.0% | 0.05g |

$44.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207093-25g |

2,3-Dihydro-1H-indol-4-ol |

85926-99-4 | 97% | 25g |

¥22830 | 2023-04-13 | |

| Life Chemicals | F8881-4591-5g |

2,3-dihydro-1H-indol-4-ol |

85926-99-4 | 95%+ | 5g |

$810.0 | 2023-09-06 | |

| Chemenu | CM128985-250mg |

indolin-4-ol |

85926-99-4 | 95%+ | 250mg |

$*** | 2023-05-29 | |

| Enamine | EN300-140092-1.0g |

2,3-dihydro-1H-indol-4-ol |

85926-99-4 | 95.0% | 1.0g |

$190.0 | 2025-02-21 | |

| Enamine | EN300-140092-250mg |

2,3-dihydro-1H-indol-4-ol |

85926-99-4 | 250mg |

$94.0 | 2023-09-30 | ||

| Enamine | EN300-140092-5000mg |

2,3-dihydro-1H-indol-4-ol |

85926-99-4 | 5000mg |

$590.0 | 2023-09-30 | ||

| Aaron | AR004RB8-100mg |

Indolin-4-ol |

85926-99-4 | 97% | 100mg |

$67.00 | 2025-01-22 | |

| Aaron | AR004RB8-1g |

Indolin-4-ol |

85926-99-4 | 97% | 1g |

$306.00 | 2025-01-22 |

2,3-dihydro-1H-indol-4-ol 関連文献

-

George Papageorgiou,Matthew Lukeman,Peter Wan,John E. T. Corrie Photochem. Photobiol. Sci. 2004 3 366

-

George Papageorgiou,Matthew Lukeman,Peter Wan,John E. T. Corrie Photochem. Photobiol. Sci. 2004 3 366

85926-99-4 (2,3-dihydro-1H-indol-4-ol) 関連製品

- 4770-37-0(Indolin-6-OL)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85926-99-4)2,3-dihydro-1H-indol-4-ol

清らかである:99%

はかる:1g

価格 ($):337